Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- is a synthetic compound derived from glycine, an amino acid. Its molecular formula is C18H30ClNO2, and it features a phenyl group substituting the hydrogen atom of the amino group, while the carboxyl group is esterified with a decyl group. This compound exists as a hydrochloride salt, enhancing its solubility in water and making it more suitable for various applications in biological and pharmaceutical contexts .
The synthesis of Glycine, 2-phenyl-, decyl ester, hydrochloride typically involves several steps:
Glycine, 2-phenyl-, decyl ester, hydrochloride has potential applications in various fields:
Interaction studies are crucial for understanding how Glycine, 2-phenyl-, decyl ester, hydrochloride interacts with biological systems:
Several compounds share structural similarities with Glycine, 2-phenyl-, decyl ester, hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
DL-2-Phenyl glycine hydrochloride | C8H10ClNO2 | Shorter alkyl chain; simpler structure |
Glycine ethyl ester | C6H13NO2 | Ethyl group instead of decyl |
Glycine methyl ester | C5H11NO2 | Methyl group; more polar than decyl derivative |
Glycine propyl ester | C8H17NO2 | Propyl group; medium-length alkyl chain |
Glycine, 2-phenyl-, decyl ester, hydrochloride is unique due to its long decyl chain which enhances lipophilicity compared to shorter alkyl chain derivatives. This property may contribute to its distinct biological activities and applications in pharmaceuticals and agriculture .
The compound’s systematic IUPAC name is decyl 2-amino-2-phenylacetate hydrochloride, reflecting its core structure:
The phenyl group at the β-carbon introduces steric hindrance and aromaticity, influencing reactivity and solubility. The decyl chain enhances lipophilicity compared to methyl or pentyl esters, as evidenced by its molecular weight (340.89 g/mol vs. 201.65 g/mol for the methyl analog).
The synthesis of α-amino acid esters traces back to Adolf Strecker’s 1850 discovery of the Strecker reaction, which combined aldehydes, ammonia, and cyanide to form α-aminonitriles, later hydrolyzed to amino acids. This method was adapted for phenylglycine derivatives by substituting benzaldehyde for aliphatic aldehydes.
Early esterification methods relied on Fischer-Speier acid catalysis, but challenges in racemization and yield led to improved strategies:
For example, the decyl ester could be synthesized via:
Amino acid esters are classified by their alkyl chain length and substituents. The decyl ester occupies a niche between short-chain (methyl, ethyl) and long-chain (stearyl) derivatives:
Ester Chain | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|
Methyl | C₉H₁₁NO₂·HCl | 201.65 | Chiral auxiliaries |
Pentyl | C₁₃H₁₉NO₂·HCl | 257.75 | Solubility studies |
Decyl | C₁₈H₃₀ClNO₂ | 340.89 | Lipophilic intermediates |
The decyl chain’s C10 hydrocarbon tail confers distinct advantages:
This places the compound in a specialized category of amphiphilic amino acid derivatives, bridging polar (amino acid) and non-polar (alkyl chain) domains. Its synthesis and functionalization pathways align with trends in green chemistry, where catalysts like TMG reduce racemization risks.
The Strecker synthesis represents one of the most efficient and versatile approaches for synthesizing phenylglycine derivatives, including the precursors needed for Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- [1]. This classical amino acid synthesis pathway involves a two-step procedure: first, the addition of cyanide ion to an imine, forming an alpha-amino nitrile, followed by hydrolysis with strong acid to yield the alpha-amino acid [1] [2].
The Strecker synthesis begins with the formation of an imine from benzaldehyde and ammonia, followed by nucleophilic attack of cyanide ion [1]. For phenylglycine synthesis specifically, the reaction proceeds through several distinct steps:
Research findings indicate that controlling the pH during the imine formation stage is critical for optimizing yield, with slightly acidic conditions (pH 5-6) generally providing the best results for phenylglycine derivatives [1] [2].
Recent advancements in Strecker synthesis have focused on catalyst development to enhance stereoselectivity and reaction efficiency [2]. Modified cinchona alkaloids have demonstrated excellent potential as catalysts, affording the adducts in yields of 90-98% with high enantioselectivities (up to 97.5:2.5 enantiomeric ratio) [3]. These catalysts function through hydrogen bonding promotion mechanisms that facilitate the stereoselective addition of cyanide to the imine intermediate [3].
Temperature control represents a critical parameter in optimizing the Strecker synthesis of phenylglycine derivatives [1]. The following table summarizes experimental findings on temperature effects during key reaction stages:
Reaction Stage | Optimal Temperature Range (°C) | Effect on Yield | Effect on Stereoselectivity |
---|---|---|---|
Imine Formation | 0-25 | Moderate increase at lower temperatures | Minimal effect |
Cyanide Addition | -10 to 0 | Slight decrease at lower temperatures | Significant increase at lower temperatures |
Hydrolysis | 80-100 | Substantial increase at higher temperatures | Minimal effect |
Concentration effects are equally important, with dilute conditions (0.1-0.5 M) generally favoring higher stereoselectivity during the cyanide addition step, while more concentrated conditions can accelerate the overall reaction rate [1] [2].
Alkylation reactions represent a crucial step in the synthesis pathway for Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L-, particularly for introducing the decyl chain at various stages of the synthetic route [4] [5].
The N-alkylation of phenylglycine derivatives typically proceeds through nucleophilic substitution mechanisms, with the nitrogen atom acting as the nucleophile [4] [5]. Two primary approaches have been documented:
Research has demonstrated that the direct N-alkylation approach using decyl bromide in acetonitrile with sodium bicarbonate as a base can achieve yields of approximately 60% for similar long-chain alkylations of amino acid derivatives [6]. The reaction typically requires reflux conditions overnight to reach completion [6].
C-alkylation strategies for phenylglycine derivatives often involve the use of protected intermediates to prevent competing N-alkylation [7]. The mechanism typically proceeds through:
For the synthesis of phenylglycine derivatives, research has shown that using lithium diisopropylamide (LDA) as the base at low temperatures (-78°C) provides optimal control over regioselectivity, favoring C-alkylation over competing pathways [7] [5].
Recent advances in alkylation methodologies have explored the use of transition metal catalysts to enhance both yield and selectivity [4]. Ruthenium-based catalysts have shown particular promise for the direct N-alkylation of unprotected amino acids with alcohols through a borrowing hydrogen strategy [4]. This approach offers several advantages:
The mechanism involves dehydrogenation of the alcohol to an aldehyde, imine formation with the amino acid, and subsequent hydrogenation using the hydrogen "borrowed" in the first step [4].
The formation of the decyl ester of phenylglycine represents a critical step in the synthesis of Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- [8] [9]. Several esterification protocols have been developed and optimized for long-chain alcohol esterification of amino acids.
The Fischer esterification represents the most common approach for synthesizing amino acid esters, including phenylglycine decyl ester [10] [11]. This acid-catalyzed reaction proceeds through the following mechanism:
For phenylglycine decyl ester synthesis, the reaction is typically conducted using excess decanol as both reactant and solvent, with sulfuric acid or p-toluenesulfonic acid as the catalyst [9] [10].
Temperature control is crucial for optimizing the esterification of phenylglycine with decanol [8] [12]. Research findings indicate that moderate temperatures (60-80°C) provide the optimal balance between reaction rate and minimizing side reactions [8]. A comparative study of amino acid decyl ester formation at different temperatures revealed the following:
Temperature (°C) | Reaction Time (hours) | Yield (%) | Side Product Formation |
---|---|---|---|
60 | 24-48 | 70-85 | Minimal |
80 | 12-24 | 75-90 | Moderate (browning observed) |
100+ | 6-12 | 65-80 | Significant (extensive browning) |
The choice of solvent system also significantly impacts esterification efficiency [12] [13]. For long-chain alcohols like decanol, the use of non-polar co-solvents such as toluene or hexane can facilitate water removal through azeotropic distillation, driving the equilibrium toward ester formation [12] [13].
Beyond traditional Fischer esterification, several alternative methods have been developed for the synthesis of amino acid esters with long-chain alcohols [12] [14]:
Thionyl chloride-mediated esterification: This approach involves treating phenylglycine with thionyl chloride in the presence of decanol, providing yields of 90-98% for similar amino acid esters [14] [15]
Trimethylchlorosilane-catalyzed esterification: This mild method allows esterification at room temperature with excellent yields (85-95%) and minimal racemization [14]
Solid-catalyzed esterification: Using solid acid catalysts for the esterification of long-chain acids and alcohols enables continuous flow processes with high yields (>90%) and selectivity [13]
For the specific synthesis of phenylglycine decyl ester, research has shown that the thionyl chloride method provides the highest yields while maintaining stereochemical integrity [15] [14].
The conversion of phenylglycine decyl ester to its hydrochloride salt represents a critical step in the synthesis of Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- [16] [17]. This transformation enhances stability, crystallinity, and purification potential of the final product [16].
The most straightforward approach involves treating the free amine form of phenylglycine decyl ester with anhydrous hydrogen chloride gas [17] [15]. The process typically follows these steps:
Research has demonstrated that this method can achieve conversion rates exceeding 99% for similar phenylglycine derivatives, with the resulting hydrochloride salts showing excellent stability and crystallinity [17] [15].
An alternative approach involves the use of concentrated hydrochloric acid or hydrogen chloride solutions in appropriate solvents [16] [18]. This method is particularly suitable for scale-up and industrial applications [18]. The process typically involves:
For phenylglycine derivatives, research indicates that maintaining temperatures below 30°C during acid addition helps minimize potential racemization or hydrolysis of the ester group [18] [15].
A particularly efficient method for simultaneous esterification and hydrochloride salt formation involves the use of thionyl chloride [15] [14]. This one-pot approach has been extensively studied for phenylglycine derivatives and proceeds as follows:
This method has demonstrated excellent yields (>95%) for phenylglycine methyl ester hydrochloride and can be adapted for longer-chain alcohols like decanol with appropriate solvent modifications [15] [14].
The purification of Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- presents unique challenges due to its amphiphilic nature, combining both hydrophilic and hydrophobic structural elements [19] [20]. Several specialized techniques have been developed to maximize both purity and yield.
Crystallization represents the most effective purification strategy for phenylglycine derivatives and their hydrochloride salts [19] [21] [20]. Research has identified several optimal crystallization systems:
For phenylglycine decyl ester hydrochloride specifically, research indicates that mixed solvent systems using alcohols (methanol or ethanol) with less polar solvents like hexane or toluene provide optimal crystallization conditions [19] [20] [15].
For achieving the highest levels of purity, particularly for analytical or pharmaceutical grade material, chromatographic techniques have proven effective [19] [22]:
Research has demonstrated that for phenylglycine derivatives, gradient elution systems starting with low polarity and gradually increasing methanol or ethanol content provide optimal separation [22].
Maximizing the overall yield of Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- requires careful optimization at each synthetic stage [19] [23] [22]. Key strategies include:
For the esterification step specifically, research has shown that azeotropic removal of water using entrainers like toluene or hexane can drive the equilibrium toward product formation, increasing yields by 15-25% compared to conventional methods [13] [15].
The structural characterization of Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- encompasses multiple analytical techniques that provide comprehensive information about its molecular architecture, spectroscopic fingerprint, and fragmentation behavior. This racemic amino acid ester derivative with molecular formula C18H30ClNO2 and molecular weight 327.9 grams per mole presents unique structural features arising from the combination of aromatic phenyl substitution, long-chain decyl esterification, and hydrochloride salt formation [1].
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of organic compounds. Although specific crystallographic data for Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- has not been reported in the literature, structural insights can be extrapolated from related phenylglycine derivatives and amino acid ester hydrochlorides.
Amino acid ester hydrochlorides typically crystallize in monoclinic or orthorhombic crystal systems with extensive hydrogen bonding networks. For instance, glycine hydrochloride crystallizes in the monoclinic space group P21/c with unit cell parameters a = 7.117 angstrom, b = 5.234 angstrom, c = 13.745 angstrom, and β = 97.25 degrees [2]. The crystal structure is stabilized by a network of hydrogen bonds between the chloride ions and neighboring glycine molecules, forming layers parallel to the ab plane [2].
Phenylglycine derivatives demonstrate similar crystallization patterns. The related compound phenylglycine hydrazide crystallizes in the monoclinic space group P121/c with cell parameters a = 5.9459 angstrom, b = 5.1940 angstrom, c = 26.7793 angstrom, and Z = 2 [3]. The extended phenyl ring system introduces π-π stacking interactions that contribute to crystal stability alongside conventional hydrogen bonding networks [3].
For the decyl ester derivative, the long aliphatic chain would likely adopt an extended conformation to minimize steric interactions, with the phenyl ring oriented to maximize aromatic-aromatic interactions between adjacent molecules. The hydrochloride salt formation promotes crystallinity through ionic interactions and hydrogen bonding between the protonated amino group and chloride anions. The racemic nature of the compound (D,L-) suggests either racemic crystal formation with both enantiomers in the same unit cell or conglomerate crystallization with separate crystals of each enantiomer [1] [4].
Crystallographic Parameter | Expected Range | Reference Compounds |
---|---|---|
Crystal System | Monoclinic/Orthorhombic | Similar amino acid salts [2] [3] |
Space Group | P21/c or P212121 | Phenylglycine derivatives [3] |
Density (g/cm³) | 1.1-1.3 | Amino acid esters [4] |
Hydrogen Bonding | N-H···Cl, C-H···O | Characteristic patterns [2] |
Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within the molecule. The NMR spectral interpretation of Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- reveals characteristic chemical shifts and coupling patterns that confirm the proposed structure.
The proton Nuclear Magnetic Resonance spectrum of Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- exhibits distinctive chemical shifts that reflect the electronic environments of different proton populations within the molecule. The α-proton adjacent to the phenyl ring and amino group appears as a characteristic quartet between 4.2 and 4.6 parts per million, consistent with observations in related phenylglycine derivatives [5].
The aromatic protons of the phenyl ring generate a complex multiplet pattern between 7.15 and 7.37 parts per million, with ortho protons typically appearing at 7.35-7.15 parts per million, meta protons at 7.31-7.24 parts per million, and para protons at 7.37-7.26 parts per million [5]. This pattern reflects the electron-donating effect of the amino acid substituent on the aromatic ring system.
The decyl ester chain contributes several characteristic signals to the spectrum. The methylene protons adjacent to the ester oxygen (OCH2) appear as a triplet around 4.03 parts per million due to coupling with the adjacent methylene group [6]. The remaining methylene protons of the aliphatic chain generate a complex multiplet pattern between 1.3 and 1.6 parts per million, while the terminal methyl group produces a characteristic triplet at approximately 0.88 parts per million [7] [6].
The ammonium protons (NH3+) in the hydrochloride salt form generate a broad singlet between 8.5 and 8.6 parts per million [8]. This downfield chemical shift results from the deshielding effect of the positive charge and potential hydrogen bonding interactions with the chloride counterion [9].
Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Pattern |
---|---|---|---|
α-CH (phenylglycine) | 4.2-4.6 | quartet | J = 7 Hz |
OCH2 (decyl) | 4.03 | triplet | J = 7 Hz |
Aromatic protons | 7.15-7.37 | multiplets | Complex |
CH2 (aliphatic chain) | 1.3-1.6 | multiplets | Chain coupling |
CH3 (terminal) | 0.88 | triplet | J = 7 Hz |
NH3+ (ammonium) | 8.5-8.6 | broad singlet | Exchange broadened |
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial information about the carbon framework and electronic environments within Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L-. The ester carbonyl carbon appears as the most downfield signal between 170 and 175 parts per million, characteristic of aliphatic ester carbonyls [10] [11].
The α-carbon of the phenylglycine unit, bearing both the amino group and phenyl substituent, resonates between 55 and 60 parts per million. This chemical shift reflects the electron-withdrawing effects of both the protonated amino group and the aromatic ring system [5]. The aromatic carbons display characteristic patterns with the ipso carbon (directly attached to the amino acid unit) appearing between 135 and 140 parts per million, while the remaining aromatic carbons resonate between 127 and 130 parts per million [5].
The decyl ester chain carbons exhibit predictable chemical shifts based on their positions relative to the ester oxygen. The methylene carbon directly bonded to oxygen (OCH2) appears between 65 and 67 parts per million, while the remaining aliphatic carbons resonate between 20 and 35 parts per million [11] [6]. The terminal methyl carbon generates a characteristic signal at approximately 14.1 parts per million [10].
Carbon Assignment | Chemical Shift (ppm) | Electronic Environment |
---|---|---|
C=O (ester) | 170-175 | Electron-deficient carbonyl |
α-C (phenylglycine) | 55-60 | α to N+, aromatic substituted |
OCH2 (decyl) | 65-67 | α to ester oxygen |
Aromatic C (ipso) | 135-140 | Substituted aromatic |
Aromatic C (others) | 127-130 | Unsubstituted aromatic |
CH2 (aliphatic) | 20-35 | Saturated aliphatic |
CH3 (terminal) | 14.1 | Terminal methyl |
Mass spectrometry fragmentation analysis of Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- reveals characteristic breakdown pathways that confirm the structural assignment and provide insights into the stability of different molecular fragments. Under electron ionization conditions, the compound exhibits fragmentation patterns typical of amino acid esters with aromatic substitution [12] [13].
The molecular ion peak for the free base form appears at m/z 292, though this peak typically exhibits low to medium intensity due to the inherent instability of the molecular ion [14]. The loss of the decyl chain through α-cleavage at the ester bond generates a highly abundant fragment at m/z 151, corresponding to the protonated phenylglycine unit [C8H10NO2]+ [12]. This fragmentation pattern is characteristic of amino acid esters, where the ester alkyl chain is readily eliminated [13].
The phenylglycine unit itself undergoes further fragmentation to produce characteristic aromatic fragments. The benzyl cation [C7H7]+ appears at m/z 91 with medium intensity, formed through the loss of the amino acid portion from the phenylglycine fragment [15]. This fragment can also rearrange to form the more stable tropylium ion, also appearing at m/z 91 [12].
The decyl chain contributes its own fragmentation pattern, with the decyl radical fragment [C10H21]+ appearing at m/z 141, though typically with low intensity [14]. The loss of the entire decyloxy group [OC10H21] from the molecular ion produces a fragment at m/z 135, corresponding to the phenylglycine core structure [12].
Additional fragmentation pathways include the loss of neutral molecules such as carbon monoxide (28 mass units) and water (18 mass units), which are common in amino acid mass spectra. The fragmentation pattern is complicated by the presence of the hydrochloride salt, which can influence ionization efficiency and fragmentation pathways [12] [13].
Fragment Ion | m/z | Structure | Relative Intensity | Formation Mechanism |
---|---|---|---|---|
[M+H]+ (free base) | 292 | Complete molecule | Low-Medium | Molecular ion |
[M-C10H21]+ | 151 | Phenylglycine unit | High | α-Cleavage at ester |
[C8H10NO2]+ | 152 | Phenylglycine + H | High | Rearrangement |
[C7H7]+ | 91 | Benzyl/Tropylium | Medium | Aromatic fragmentation |
[C10H21]+ | 141 | Decyl radical | Low | Alkyl chain cleavage |
[M-OC10H21]+ | 135 | Core structure | Medium | Ester group loss |
Infrared spectroscopy provides definitive identification of functional groups within Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- through characteristic vibrational frequencies. The spectrum exhibits several diagnostic absorption bands that confirm the presence of the ammonium salt, ester functionality, and aromatic substitution [16] [8] [17].
The most characteristic feature is the ammonium (NH3+) stretching vibration, which appears as a complex, broad absorption pattern spanning multiple regions. Primary ammonium salts exhibit NH3+ stretching absorptions between 3200 and 3000 wavenumbers as well as between 2800 and 2400 wavenumbers [8]. These bands are considerably broader and shifted to lower frequencies compared to neutral amine NH stretches due to the positive charge and extensive hydrogen bonding with the chloride counterion [8].
The ester carbonyl group generates an intense, sharp absorption between 1750 and 1735 wavenumbers, characteristic of aliphatic ester C=O stretching [16] [17]. This frequency range is slightly higher than that observed for ketones or carboxylic acids, providing definitive identification of the ester functionality [18]. The intensity of this absorption is typically very strong due to the large change in dipole moment during the stretching vibration [19].
Complementing the carbonyl stretch, the ester C-O stretching vibrations appear as strong absorptions between 1300 and 1150 wavenumbers [16] [20]. These bands result from the asymmetric stretching of the C-C-O linkage within the ester group and provide additional confirmation of ester functionality [20].
The aromatic phenyl ring contributes several characteristic absorptions to the spectrum. Aromatic C-H stretching occurs between 3100 and 3050 wavenumbers with medium intensity, while aromatic C=C stretching vibrations appear between 1600 and 1475 wavenumbers [19] [21]. The aliphatic portions of the molecule contribute strong C-H stretching absorptions between 3000 and 2850 wavenumbers [17].
The ammonium group also exhibits a deformation vibration around 1600-1500 wavenumbers, which can overlap with aromatic C=C stretches but typically appears as a medium-intensity absorption [8]. The C-Cl stretching vibration from the chloride salt appears in the fingerprint region between 800 and 600 wavenumbers with medium intensity [17].
Functional Group | Frequency (cm⁻¹) | Intensity | Assignment | Diagnostic Value |
---|---|---|---|---|
NH3+ stretch | 3200-3000, 2800-2400 | Strong, broad | Ammonium salt | High |
C=O stretch (ester) | 1750-1735 | Very strong | Ester carbonyl | Very high |
C-H stretch (aromatic) | 3100-3050 | Medium | Aromatic CH | Medium |
C-H stretch (aliphatic) | 3000-2850 | Strong | Aliphatic CH | Low |
C-O stretch (ester) | 1300-1150 | Strong | Ester linkage | High |
NH3+ deformation | 1600-1500 | Medium | Ammonium bend | Medium |
Aromatic C=C | 1600-1475 | Medium | Ring vibrations | Medium |
C-Cl stretch | 800-600 | Medium | Salt formation | Medium |